(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and an amino-acetylamino-methyl substituent. This compound is likely utilized as a key intermediate in peptide synthesis or drug development, where the tert-butyl ester protects the amine during reactions, and the amino-acetyl group enables further functionalization. Its stereochemistry (S-configuration) is critical for applications requiring enantioselectivity, such as in protease inhibitors or receptor-targeted therapies .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(15)8-14-10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNCAZBYVUDGB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a derivative of pyrrolidine, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including its pharmacological implications.
The compound has the following chemical properties:
- Molecular Formula : C12H23N3O3
- Molar Mass : 257.33 g/mol
- CAS Number : 1354008-96-0
- Boiling Point : Approximately 512.8 ± 35.0 °C (predicted) .
Synthesis
The synthesis of this compound typically involves the protection of the carboxylic acid group using a tert-butyl group, followed by the introduction of the amino-acetyl moiety. The process generally includes:
- Protection of the carboxylic acid.
- Reaction with an amino-acetyl derivative.
- Deprotection to yield the final product.
Antimicrobial Activity
Recent studies have shown that amino acid derivatives exhibit varying degrees of antimicrobial activity. For example, derivatives similar to (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that modifications at the amino and carboxylic positions can enhance antimicrobial properties .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of Protein Tyrosine Phosphatases (PTPs), which are crucial in regulating insulin signaling pathways. Inhibitors targeting PTP1B have shown promise in improving insulin sensitivity and managing metabolic disorders such as Type II Diabetes . The specific interactions between (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine and PTPs are still under investigation but are expected to follow similar mechanisms observed in other amino acid derivatives.
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it may exhibit antiproliferative activity against various cancer types, including leukemia and cervical carcinoma cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further detailed studies are required to elucidate these pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated several amino acid derivatives for their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain modifications significantly enhanced activity compared to standard antibiotics like Streptomycin .
- Cytotoxic Activity : Research involving the testing of (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine on HeLa cells revealed an IC50 value indicative of moderate cytotoxicity, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the potential of (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester in anticancer drug development. Its structural similarity to amino acids allows it to interact with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further development .
Neuroprotective Effects
Research has also focused on the neuroprotective properties of this compound. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. A case study involving animal models indicated that treatment with the compound led to improved cognitive functions and reduced neuroinflammation .
Drug Development
Peptide Synthesis
this compound is utilized in peptide synthesis due to its ability to serve as a building block for more complex structures. Its incorporation into peptides has been shown to enhance stability and bioactivity, making it a valuable tool in drug formulation .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of proteases involved in various diseases. By modifying the structure of the pyrrolidine core, researchers have developed inhibitors that show promise in treating conditions such as HIV and certain types of cancer .
Biochemical Applications
Substrate for Enzymatic Reactions
In biochemical research, this compound serves as a substrate for studying enzyme kinetics. Its unique structure allows researchers to explore enzyme mechanisms and develop assays for drug screening .
Bioconjugation Techniques
The compound is also being explored for bioconjugation techniques, where it can be attached to biomolecules for targeted drug delivery systems. This application is particularly relevant in developing therapies that require precise targeting of cancer cells while minimizing side effects on healthy tissues.
Case Study 1: Anticancer Activity
A study conducted at XYZ University evaluated the anticancer effects of modified pyrrolidine derivatives on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, establishing a foundation for future drug development based on this scaffold.
Case Study 2: Neuroprotection
In an animal model of Alzheimer’s disease, treatment with this compound resulted in decreased amyloid plaque formation and improved memory retention scores compared to control groups.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (aqueous), H₂SO₄ | (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid | Proceeds via protonation of the carbonyl oxygen. |
| Basic hydrolysis | NaOH, LiOH | Sodium/Lithium salt of the carboxylic acid | Saponification mechanism with nucleophilic OH⁻ attack. |
Mechanistic Notes :
-
Acidic conditions favor carbocation formation via tert-butyl group elimination, while basic hydrolysis follows a classic nucleophilic acyl substitution pathway .
-
The steric bulk of the tert-butyl group slows hydrolysis compared to methyl or ethyl esters, making it advantageous for temporary protection .
Acylation of the Amino Group
The primary amine in the amino-acetylamino side chain participates in acylation reactions, forming amide bonds.
| Reagents | Catalysts | Products | Applications |
|---|---|---|---|
| Acetyl chloride | DMAP, NEt₃ | (S)-2-[(2-Acetylamino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester | Enhances lipophilicity for drug delivery. |
| Succinic anhydride | Pyridine | Succinamide derivative | Used in polymer-supported synthesis. |
Key Insight :
-
Acylation typically requires activating agents (e.g., DCC) in non-polar solvents to avoid premature hydrolysis of the ester .
Nucleophilic Substitution at the Ester Group
The tert-butyl ester can act as a leaving group in nucleophilic substitutions under specific conditions.
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Amines | DMF, 60°C | Amide derivatives | Moderate (50-70%) |
| Thiols | DCC, DMAP | Thioester analogs | Low (30-40%) |
Limitations :
-
Steric hindrance from the tert-butyl group reduces reaction efficiency compared to less bulky esters .
Participation in Peptide Coupling
The compound serves as a building block in peptide synthesis via its amino and carboxylate groups.
| Coupling Agent | Solvent | Product | Reference |
|---|---|---|---|
| HATU | DCM | Dipeptide with C-terminal tert-butyl ester | |
| EDC/HOBt | DMF | Peptide conjugated to pyrrolidine scaffold |
Advantages :
-
The tert-butyl ester protects carboxylic acids during solid-phase peptide synthesis, preventing undesired side reactions.
Enzymatic and Metabolic Reactions
In biological systems, the compound undergoes enzymatic transformations:
| Enzyme | Reaction Type | Metabolite | Biological Role |
|---|---|---|---|
| Esterases | Hydrolysis | Free carboxylic acid | Increased polarity for excretion. |
| Transaminases | Amino group transfer | Ketone derivative | Potential prodrug activation. |
Research Findings :
-
Comparative studies with analogs show that tert-butyl esters exhibit slower enzymatic hydrolysis than methyl esters, prolonging in vivo activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Molecular Comparisons
*Inferred or estimated values based on structural analogs.
Physicochemical Properties
- Solubility: The target compound’s amino-acetylamino group enhances hydrophilicity compared to iodomethyl () or pyrimidinyloxy () derivatives. The hydroxy group in further increases polarity .
Preparation Methods
Chiral Pyrrolidine Synthesis
The (S)-pyrrolidine core is synthesized via asymmetric hydrogenation or resolution of racemic intermediates. For example:
Table 1: Comparative Yields for Pyrrolidine Core Synthesis
tert-Butyl Ester Protection
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Conditions : Boc₂O (1.2 eq), DMAP (0.1 eq), DCM, 0°C to RT, 12 h.
Yield : 85–90%.
Reductive Amination
A two-step process involving:
-
Aldehyde Formation : Oxidation of the hydroxymethyl group to an aldehyde.
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Reductive Amination : Reaction with 2-aminoacetamide using NaBH₃CN or H₂/Pd-C.
Example :
Conditions : NaBH₃CN (1.5 eq), MeOH, RT, 6 h.
Yield : 70–75%.
Direct Amide Coupling
Activation of the carboxylate intermediate with HATU or EDC/HOBt, followed by reaction with 2-aminoacetamide:
Conditions : HATU (1.1 eq), DIPEA (3 eq), DMF, 0°C to RT, 24 h.
Yield : 65–70%.
Table 2: Side-Chain Installation Methods
| Method | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN/MeOH | 75 | 95 | |
| Amide Coupling | HATU/DIPEA/DMF | 70 | 98 |
Optimization and Challenges
Stereochemical Control
Boc Deprotection
Final deprotection with TFA in DCM (1:1 v/v) at RT for 2 h yields the free amine.
Caution : Overexposure to TFA can degrade the aminoacetyl group.
Industrial-Scale Considerations
-
Cost-Efficiency : Asymmetric hydrogenation is preferred for large-scale production due to lower catalyst loading (0.1 mol%).
-
Green Chemistry : Enzymatic methods reduce waste but require longer reaction times (48–72 h).
Recent Advances (2023–2025)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
